1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane
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Overview
Description
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic isostere, which makes it a valuable scaffold in drug design and other scientific research.
Preparation Methods
The synthesis of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions . This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials. Another approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . Industrial production methods often employ photochemical decomposition of substituted pyrazolines, which offers advantages such as simple operation, mild conditions, and excellent functional group tolerance .
Chemical Reactions Analysis
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The azabicyclo[3.1.0]hexane core can undergo nucleophilic substitution reactions, often facilitated by metal catalysts.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.1.0]hexane core acts as a conformationally constrained isostere, which allows it to mimic the structure of other biologically active molecules. This property enables the compound to bind to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, making it a potential candidate for the treatment of pruritus .
Comparison with Similar Compounds
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares the azabicyclo[3.1.0]hexane core but lacks the methyl and phenyl substituents.
2-Azabicyclo[2.1.1]hexane: This compound features a different bicyclic structure and is used in the synthesis of bioactive molecules.
1-Phenyl-3-azabicyclo[3.1.0]hexane: This derivative has a phenyl group at a different position and is studied for its potential as a ligand for sigma receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
188969-81-5 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-2-phenyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-12-9-10(12)7-8-13(12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
GZSIZJWPWIDVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
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